molecular formula C5H5IN2 B177825 3-Iodo-6-methylpyridazine CAS No. 1618-47-9

3-Iodo-6-methylpyridazine

Cat. No.: B177825
CAS No.: 1618-47-9
M. Wt: 220.01 g/mol
InChI Key: YJLFNBXIOWKHID-UHFFFAOYSA-N
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Description

3-Iodo-6-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H5IN2 It is a derivative of pyridazine, characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methylpyridazine typically involves the iodination of 6-methylpyridazine. One common method includes the reaction of 3-chloro-6-methylpyridazine with hydrogen iodide in the presence of water, followed by heating under reflux conditions. The reaction mixture is then treated with sodium carbonate to neutralize the acid and isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Iodo-6-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methylpyridazine and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

    3-Chloro-6-methylpyridazine: Similar in structure but with a chlorine atom instead of iodine.

    3-Bromo-6-methylpyridazine: Contains a bromine atom at the third position.

    6-Methylpyridazine: Lacks the halogen substituent.

Uniqueness: 3-Iodo-6-methylpyridazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher reactivity compared to chlorine or bromine make it particularly useful in coupling reactions and as a precursor for further functionalization .

Biological Activity

3-Iodo-6-methylpyridazine is a heterocyclic organic compound with the molecular formula C5_5H5_5IN2_2. It features an iodine atom at the third position and a methyl group at the sixth position on the pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Weight : 202.01 g/mol
  • Physical State : Solid at room temperature
  • Storage Conditions : Should be stored in a refrigerator to maintain stability.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown that certain pyridazine derivatives can inhibit bacterial and fungal growth effectively. For example, related compounds have demonstrated higher antifungal activity against species such as Trichophyton compared to traditional antifungal agents like griseofulvin .

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundActivity TypeTarget OrganismsEfficacy Level
This compoundAntibacterialVarious Gram-positive bacteriaModerate
This compoundAntifungalTrichophyton speciesStronger than griseofulvin
3-Chloro-4-nitro-6-methylpyridazineAntifungalTrichophyton interdigitaleNoteworthy

Anticancer Properties

The potential anticancer properties of this compound are under investigation, with preliminary findings suggesting that its derivatives may interact with various biochemical pathways involved in cancer cell proliferation. The mechanism of action is thought to involve the inhibition of calcium ion influx, which is crucial for platelet aggregation and potentially cancer cell growth.

Case Study: Inhibition of Cancer Cell Lines

In a study investigating the effects of pyridazine derivatives on cancer cell lines, it was found that specific compounds demonstrated cytotoxic effects against several types of cancer cells, including breast and lung cancer. The study utilized various assays to measure cell viability and apoptosis induction.

The biochemical pathways affected by this compound derivatives include:

  • Calcium Ion Modulation : Inhibition of calcium influx can disrupt signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in target cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound's stability under physiological conditions, absorption rates, distribution, metabolism, and excretion are critical factors influencing its efficacy as a drug candidate.

Stability and Environmental Factors

Environmental conditions such as temperature and pH can significantly influence the stability and activity of this compound. It is essential to conduct further studies to determine optimal storage conditions and formulations for enhancing its bioavailability.

Properties

IUPAC Name

3-iodo-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLFNBXIOWKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506688
Record name 3-Iodo-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618-47-9
Record name 3-Iodo-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-6-methylpyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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